

2-Chloro-5-methylnicotinic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-methylnicotinic acid

Cat. No.: B1589962

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-5-methylnicotinic Acid**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-5-methylnicotinic acid**, a key heterocyclic building block in modern chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical properties, field-proven synthetic protocols, and critical safety data, grounded in authoritative references.

Core Compound Identity and Physicochemical Properties

2-Chloro-5-methylnicotinic acid is a substituted pyridinecarboxylic acid. The presence of a carboxylic acid group, a chlorine atom, and a methyl group on the pyridine ring imparts a unique combination of reactivity and physical properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Chemical Structure & Identifiers

The fundamental structure and key identifiers are crucial for unambiguous sourcing and regulatory compliance.

Caption: Chemical Structure of **2-Chloro-5-methylnicotinic acid**.

Table 1: Core Compound Identifiers

Identifier	Value	Source(s)
IUPAC Name	2-chloro-5-methylpyridine-3-carboxylic acid	[1]
CAS Number	66909-30-6	[2] [3]
Molecular Formula	C ₇ H ₆ ClNO ₂	[1] [2]
Molecular Weight	171.58 g/mol	[1] [2]
InChI Key	HGTOSTXLRLIKCJ-UHFFFAOYSA-N	[1] [2]

| SMILES | Cc1cnc(Cl)c(c1)C(=O)O |[\[2\]](#) |

Physicochemical Data

The physical properties of the compound are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Table 2: Physicochemical Properties

Property	Value	Source(s)
Appearance	Solid, white to pale yellow crystalline powder	[4] [5]
Melting Point	180-180.5 °C	[4]
Boiling Point	163 °C at 22 mmHg (Predicted)	[5]
Topological Polar Surface Area (TPSA)	50.2 Å ²	[1]

| logP | 1.7 |[\[1\]](#) |

Synthesis Protocol: A Field-Validated Approach

The synthesis of **2-Chloro-5-methylnicotinic acid** is reliably achieved via a two-step process involving the formation of its methyl ester followed by saponification. This method provides high purity and yield.

Synthesis Workflow Overview

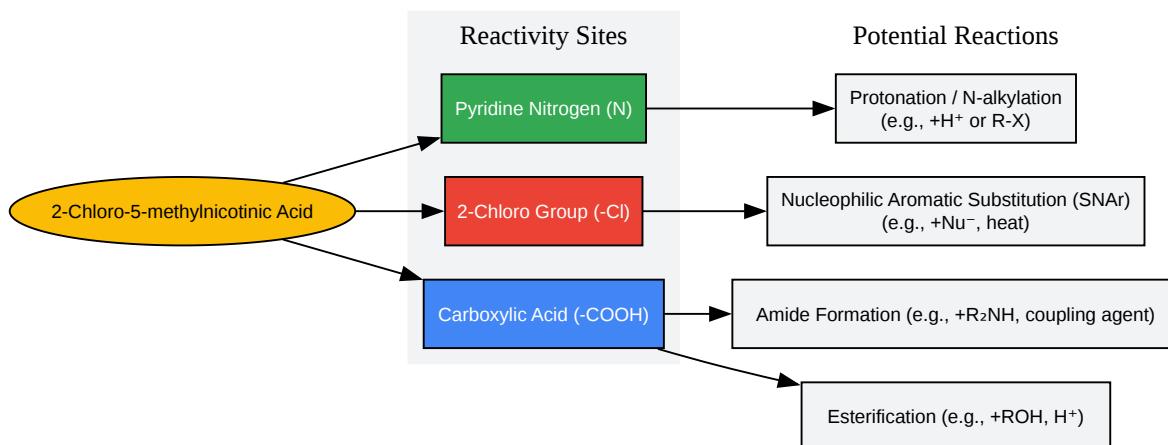
Caption: Two-step synthesis of **2-Chloro-5-methylnicotinic acid**.

Step 1: Synthesis of Methyl 2-chloro-5-methylnicotinate (Ester Precursor)

This step utilizes a Palladium-catalyzed Suzuki coupling reaction. This is a robust and high-yield method for forming carbon-carbon bonds.

- **Rationale:** The Suzuki coupling is chosen for its tolerance of various functional groups and its typically high conversion rates. Potassium phosphate (K_3PO_4) is used as the base to activate the boronic acid and facilitate the catalytic cycle.
- **Detailed Protocol:**
 - To a reaction vessel containing a toluene solution (16 mL), add methyl 5-bromo-2-chloronicotinate (1.05 g, 4.19 mmol), potassium phosphate (2.95 g, 13.90 mmol), methylboronic acid (0.32 g, 5.26 mmol), and tricyclohexylphosphine (0.11 g, 0.39 mmol).
[\[6\]](#)
 - Purge the vessel with an inert nitrogen atmosphere.
 - Add water (0.8 mL) followed by Palladium(II) acetate ($Pd(OAc)_2$, 0.04 g, 0.18 mmol).
[\[6\]](#)
 - Heat the mixture to 100 °C and stir overnight under nitrogen.
 - Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

- Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine.
- Dry the organic layer over magnesium sulfate ($MgSO_4$), filter, and evaporate the solvent to yield the target product, methyl 2-chloro-5-methylnicotinate, as a yellow oil (yield: 87%).[\[6\]](#)


Step 2: Saponification to 2-Chloro-5-methylnicotinic acid

This is a classic ester hydrolysis reaction to yield the final carboxylic acid.

- Rationale: Sodium hydroxide ($NaOH$) is a strong base that effectively hydrolyzes the methyl ester to its corresponding carboxylate salt. The reaction is performed at a controlled temperature to prevent potential side reactions. Subsequent acidification protonates the carboxylate, causing the desired acid to precipitate out of the aqueous solution due to its lower solubility.
- Detailed Protocol:
 - Dissolve methyl 2-chloro-5-methylnicotinate (35.28 g) in methanol in a flask suitable for cooling.[\[4\]](#)
 - Prepare an aqueous solution of sodium hydroxide (9.2 g).
 - While stirring, add the $NaOH$ solution to the ice-cooled methanol solution at a rate that maintains the internal temperature below 30 °C.[\[4\]](#)
 - After the addition is complete, allow the mixture to stir at room temperature for 1.5 hours.
 - Evaporate the solvent under reduced pressure.
 - Dilute the resulting residue with water and acidify to a pH of 2 using concentrated hydrochloric acid. This will cause a precipitate to form.[\[4\]](#)
 - Collect the precipitate by filtration, wash thoroughly with water, and dry to yield **2-Chloro-5-methylnicotinic acid** as a pale yellow solid (31.92 g).[\[4\]](#)

Reactivity Profile

The chemical behavior of **2-Chloro-5-methylnicotinic acid** is governed by its three primary functional components: the carboxylic acid, the chloro-substituted pyridine ring, and the pyridine nitrogen.

[Click to download full resolution via product page](#)

Caption: Key reactivity sites and potential transformations.

- **Carboxylic Acid Group:** This is the most reactive site for many transformations. It can readily undergo esterification with alcohols under acidic conditions or be converted to amides using amines and standard peptide coupling agents.
- **2-Chloro Group:** The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides), making it a versatile handle for molecular elaboration.
- **Pyridine Nitrogen:** The lone pair on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated by acids or alkylated with electrophiles.

Spectroscopic Characterization

While specific spectra require experimental acquisition, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure. This is a foundational practice in structure verification.[7][8][9]

- ^1H NMR:
 - Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-9.0 ppm), appearing as doublets or singlets depending on coupling.
 - Methyl Protons: A singlet at approximately δ 2.3-2.6 ppm, corresponding to the $-\text{CH}_3$ group.
 - Carboxylic Acid Proton: A very broad singlet, often far downfield ($>\delta$ 10 ppm), which is exchangeable with D_2O .
- ^{13}C NMR:
 - Carbonyl Carbon: A signal in the range of δ 165-185 ppm.
 - Aromatic Carbons: Multiple signals between δ 120-160 ppm, including the carbon bearing the chlorine atom.
 - Methyl Carbon: A signal in the aliphatic region, typically δ 15-25 ppm.
- Infrared (IR) Spectroscopy:
 - O-H Stretch: A very broad and strong absorption from $\sim 2500\text{-}3300\text{ cm}^{-1}$, characteristic of a carboxylic acid O-H bond.[10]
 - C=O Stretch: A strong, sharp absorption around $1700\text{-}1725\text{ cm}^{-1}$.[10]
 - C=C / C=N Stretches: Medium intensity peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region, indicative of the pyridine ring.
 - C-Cl Stretch: A signal in the fingerprint region, typically $600\text{-}800\text{ cm}^{-1}$.
- Mass Spectrometry (MS):

- Molecular Ion (M^+): The mass spectrum would show a molecular ion peak at m/z 171. A characteristic ($M+2$) peak at m/z 173 with approximately one-third the intensity of the M^+ peak would be present, confirming the presence of a single chlorine atom.[10]

Applications in Research and Development

Nicotinic acid derivatives are cornerstone intermediates in the pharmaceutical and agrochemical industries.[11]

- Pharmaceutical Synthesis: These scaffolds are integral to the synthesis of a wide range of therapeutic agents. 2-chloronicotinic acids, for example, are precursors to anticancer drugs and HIV reverse transcriptase inhibitors like nevirapine.[11] Their structural motifs are often found in compounds designed to interact with nicotinic receptors.[12]
- Agrochemicals: The molecule serves as a building block for modern herbicides. Compounds like nicosulfuron and diflufenican are synthesized from chloronicotinic acid intermediates.[11]
- Medicinal Chemistry: The defined substitution pattern and versatile reactivity of **2-Chloro-5-methylnicotinic acid** make it an attractive starting point for generating libraries of novel compounds for biological screening and lead optimization.[13]

Safety and Handling

Proper handling of **2-Chloro-5-methylnicotinic acid** is essential to ensure laboratory safety. The following information is derived from Globally Harmonized System (GHS) classifications and safety data sheets.

Table 3: GHS Hazard Information

Hazard Code	Description	Source(s)
H315	Causes skin irritation	[1]
H319	Causes serious eye irritation	[1]
H335	May cause respiratory irritation	[1]

| H302 | Harmful if swallowed |[1][2] |

- Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[14][15]
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[14]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]
 - Skin: Wash off immediately with plenty of soap and water while removing contaminated clothing.[14]
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]
 - Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methylnicotinic acid AldrichCPR 66909-30-6 [sigmaaldrich.com]
- 3. 2-Chloro-5-methylnicotinic acid AldrichCPR 66909-30-6 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]

- 5. 30529-70-5 | CAS DataBase [m.chemicalbook.com]
- 6. 2-CHLORO-5-METHYL-NICOTINIC ACID METHYL ESTER | 65169-43-9 [amp.chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. LabXchange [labxchange.org]
- 9. youtube.com [youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 12. CAS 350597-49-8: methyl 5-chloro-2-methylnicotinate [cymitquimica.com]
- 13. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [2-Chloro-5-methylnicotinic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589962#2-chloro-5-methylnicotinic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com